Tert-butyl 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Tert-butyl 8-methyl-5-oxa-2,8-diazaspiro[35]nonane-2-carboxylate is a chemical compound with the molecular formula C11H20N2O3 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate with appropriate reagents under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
- Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
- Tert-butyl 8-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Uniqueness
Tert-butyl 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-8-12(9-14)7-13(4)5-6-16-12/h5-9H2,1-4H3 |
InChI Key |
BQVYBEKQICZEID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(CCO2)C |
Origin of Product |
United States |
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